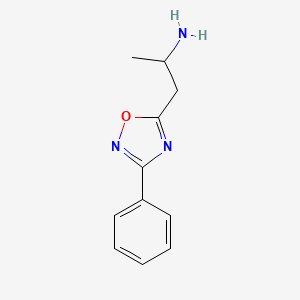

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

Vue d'ensemble

Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine typically involves the cyclization of an amidoxime with an appropriate acylating agent. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature in the presence of a base like tetrabutylammonium fluoride (TBAF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.

Reduction: Reduced amine derivatives.

Substitution: Substituted oxadiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. A series of 3-phenyl-1,2,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against Mpro. Among these, compound 16d exhibited an IC50 value of 5.27 μM, indicating significant antiviral potential .

Structure-Activity Relationship (SAR)

The SAR studies conducted on these compounds revealed that modifications in specific regions of the molecule could enhance their potency. For instance, the introduction of different substituents at the phenyl ring or variations in the alkyl chain significantly affected the binding affinity to Mpro . This information is crucial for guiding future drug design efforts targeting COVID-19 and potentially other viral infections.

Agricultural Applications

Plant Growth Regulation

Research has demonstrated that synthetic low molecular weight heterocyclic compounds, including derivatives of this compound, can stimulate plant growth. In a study involving maize and pea seedlings, these compounds enhanced chlorophyll synthesis and overall vegetative growth compared to control groups treated with traditional phytohormones like auxins and cytokinins .

Table: Effects on Plant Growth Parameters

| Compound | Plant Type | Chlorophyll a Increase (%) | Chlorophyll b Increase (%) | Growth Rate Improvement (%) |

|---|---|---|---|---|

| This compound | Maize | 36% | 74% | 20% |

| Control (IAA) | Maize | - | - | - |

| Control (NAA) | Maize | - | - | - |

This suggests that these compounds could serve as effective alternatives to conventional growth regulators in agricultural biotechnology.

Materials Science

Potential in Polymer Chemistry

The unique properties of this compound make it a candidate for incorporation into polymer matrices to enhance thermal stability and mechanical properties. The oxadiazole moiety is known for its thermal stability and photoluminescent properties, which can be beneficial in developing advanced materials for electronic applications .

Case Studies

-

Antiviral Development

A study focused on optimizing the structure of 3-phenyloxadiazole derivatives led to the identification of several promising candidates with high potency against Mpro. The binding interactions were elucidated through molecular docking studies that provided insights into how modifications could enhance efficacy . -

Agricultural Trials

Field trials using synthetic derivatives of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amines showed improved crop yields and health indicators compared to untreated controls. The trials indicated that these compounds could be integrated into sustainable agricultural practices to enhance productivity without relying solely on traditional chemical fertilizers .

Mécanisme D'action

The mechanism by which 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparaison Avec Des Composés Similaires

1,2,4-Oxadiazole: The parent compound with a similar ring structure but without the phenyl and amine substituents.

3-Phenyl-1,2,4-oxadiazole: Lacks the propan-2-amine group but shares the phenyl-oxadiazole core.

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is unique due to the presence of both the phenyl group and the propan-2-amine moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Activité Biologique

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine, a compound featuring the oxadiazole moiety, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 203.24 g/mol. This compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is known for conferring various biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, one derivative showed an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HeLa | 92.4 |

| Compound 2 | OVXF 899 | 2.76 |

| Compound 3 | PXF 1752 | 9.27 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. In vitro studies have shown that certain derivatives possess potent antibacterial and antifungal activities. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.22 |

| Compound B | Staphylococcus epidermidis | 0.25 |

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. They have been shown to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms:

- Enzyme Inhibition : Compounds have demonstrated inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are critical in tumor growth and development .

- Receptor Modulation : Some studies suggest that these compounds may act as agonists or antagonists at specific receptors involved in inflammatory responses and neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various oxadiazole derivatives, researchers synthesized a new compound based on the structure of this compound. This compound exhibited selective cytotoxicity against renal cancer cell lines with an IC50 value significantly lower than that observed for other cell lines .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of oxadiazole derivatives against resistant strains of bacteria. The study found that certain modifications to the oxadiazole structure enhanced its potency against multi-drug resistant strains .

Propriétés

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIQVCYBMAMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC(=NO1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.